5-chloro-4-iodopyridin-3-ol

Catalog No.
S6449325
CAS No.
1807171-86-3
M.F
C5H3ClINO
M. Wt
255.4
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-chloro-4-iodopyridin-3-ol

CAS Number

1807171-86-3

Product Name

5-chloro-4-iodopyridin-3-ol

Molecular Formula

C5H3ClINO

Molecular Weight

255.4

5-chloro-4-iodopyridin-3-ol is a halogenated pyridine derivative characterized by the presence of chlorine and iodine atoms at the 5 and 4 positions, respectively, along with a hydroxyl group at the 3 position of the pyridine ring. Its molecular formula is C₅H₃ClINO, and it has a molecular weight of approximately 255.44 g/mol. The unique arrangement of these substituents imparts distinctive electronic properties to the compound, influencing its reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis.

  • Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using reagents such as organometallic compounds. This allows for the introduction of diverse functional groups into the compound.
  • Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form a carbonyl group or reduced to a hydrogen atom under suitable conditions.
  • Coupling Reactions: The compound is suitable for coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to create carbon-carbon bonds.

The mechanism of action during these reactions primarily involves the reactivity of its halogen and hydroxyl groups, which can stabilize intermediates and transition states due to the electronic properties of the pyridine ring.

Research indicates that 5-chloro-4-iodopyridin-3-ol exhibits significant biological activity, particularly as an enzyme inhibitor. It has been studied for its potential roles in modulating metabolic pathways involving human enzymes, particularly NAD+-dependent dehydrogenases. The presence of halogens enhances its lipophilicity, potentially improving bioavailability and interaction with various biological targets. Additionally, it has shown promise in antimicrobial and anti-inflammatory applications.

The synthesis of 5-chloro-4-iodopyridin-3-ol typically involves halogenation reactions. A common method includes:

  • Iodination of 5-chloro-2-aminopyridine: This is performed using iodine in the presence of silver salts (such as silver sulfate) in ethanol.
  • Halogenation: Other methods may involve using various halogenating agents under controlled conditions to introduce chlorine and iodine into the pyridine ring .

Industrial production may utilize similar halogenation and hydrolysis steps on a larger scale, employing continuous flow reactors to enhance efficiency and yield.

5-chloro-4-iodopyridin-3-ol finds diverse applications across several fields:

  • Medicinal Chemistry: It serves as an important building block for pharmaceutical compounds, particularly in drug development targeting specific enzymes or pathways.
  • Organic Synthesis: Utilized as an intermediate in synthesizing more complex organic molecules due to its reactivity.
  • Agricultural Chemistry: Potential applications in developing agrochemicals owing to its biological activity against pests and pathogens .

Interaction studies involving 5-chloro-4-iodopyridin-3-ol focus on its reactivity with various nucleophiles and electrophiles. Its ability to form stable complexes with metal catalysts enhances its utility in catalysis and organic synthesis. Additionally, studies have explored its interactions with biological targets, particularly regarding enzyme inhibition mechanisms.

Several compounds share structural similarities with 5-chloro-4-iodopyridin-3-ol, each exhibiting unique properties:

Compound NameStructure DescriptionNotable Properties
2-Chloro-4-iodopyridin-3-olChlorine at position 2, iodine at position 4Known for potential kinase inhibition applications
5-Amino-2-iodopyridin-3-olAmino group at position 5, iodine at position 2Exhibits significant biological activity as an enzyme inhibitor
6-Chloro-4-iodopyridin-3-ol hydrochlorideChlorine at position 6, iodine at position 4Studied for antimicrobial and anticancer properties

The uniqueness of 5-chloro-4-iodopyridin-3-ol arises from the specific positioning of its chlorine and iodine atoms which influence its reactivity profile and enable selective functionalization that may not be easily accessible with other halogenated pyridines. This distinct structure allows for targeted applications in drug design and synthesis processes that leverage its specific chemical properties.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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